Dimethylarsinate is an organoarsenic compound characterized by the chemical formula . It is the conjugate base of dimethylarsinic acid, which is a methylated form of arsenic. This compound is primarily found in the environment as a result of microbial methylation processes, where inorganic arsenic is converted into organic forms by various microorganisms, including bacteria, yeasts, and algae . Dimethylarsinate plays a significant role in arsenic biogeochemistry and has implications for both environmental science and toxicology.
Dimethylarsinate exhibits notable biological activity, particularly regarding its toxicity and interaction with biological systems. It has been found to be less toxic than inorganic arsenic compounds but still poses health risks. Its biological effects include:
Dimethylarsinate can be synthesized through several methods:
Dimethylarsinate has various applications, including:
Interaction studies on dimethylarsinate focus on its behavior in biological systems and environmental contexts. Key findings include:
Dimethylarsinate shares similarities with several other organoarsenic compounds. Here are some notable comparisons:
Compound | Structure | Unique Features |
---|---|---|
Dimethylarsinic Acid | C2H7AsO2 | Precursor to dimethylarsinate; more acidic in nature. |
Monomethylarsonic Acid | C1H3AsO2 | Intermediate in arsenic metabolism; more toxic than dimethylarsinate. |
Trimethylarsine | C3H9As | Volatile; used primarily in industrial applications; distinct from the non-volatile nature of dimethylarsinate. |
Arsenate | AsO4^3- | Inorganic form; highly toxic; serves as a reference point for comparing organic forms. |
Dimethylarsinate's unique characteristics lie in its balance between toxicity and biological activity, making it an important subject for further research in environmental science and toxicology.
Arsenic methyltransferase (AS3MT) represents the primary enzyme responsible for the methylation of inorganic arsenic in mammalian systems [3] [5]. This enzyme belongs to the superfamily of seven-β-strand methyltransferases and is classified under the Enzyme Commission number EC 2.1.1.137 [3]. The human AS3MT gene encodes a protein of 375 amino acid residues, while the mouse ortholog contains 376 residues [22].
The enzyme structure features six parallel β-strands with a seventh anti-parallel strand inserted between the fifth and sixth β-strands [22]. Five cysteine residues are fully conserved and essential for arsenic methylation activity: C32, C61, C85, C156, and C206 in the human enzyme sequence [22]. These cysteine residues play distinct roles in the catalytic mechanism, with C156 and C206 forming the arsenic binding site, while C32 and C61 participate in disulfide bond formation during the catalytic cycle [33].
The AS3MT enzyme utilizes S-adenosylmethionine as the methyl donor and requires the thioredoxin/thioredoxin reductase/NADPH system as cofactors [5] [32]. The enzyme demonstrates a high preference for arsenic triglutathione complexes as substrates rather than free inorganic arsenic [3] [18]. The binding of S-adenosylmethionine induces conformational changes in the enzyme that position the methyl donor for transfer to arsenic [23].
Table 1: AS3MT Enzyme Properties and Characteristics
Property | Description | Reference |
---|---|---|
Enzyme Type | Arsenic (+3 oxidation state) methyltransferase | [3] [5] |
EC Number | EC 2.1.1.137 | [3] |
Gene Size (amino acids) | 375 residues (human), 376 residues (mouse) | [22] |
Key Conserved Cysteines | C32, C61, C85, C156, C206 (human positions) | [22] |
Primary Substrate | Arsenic triglutathione (ATG) | [3] [18] |
Methyl Donor | S-adenosylmethionine (SAM) | [3] [32] |
Cofactor Requirements | Thioredoxin/Thioredoxin reductase/NADPH | [5] |
Cellular Location | Primarily liver, also kidney, lung | [3] |
Enzyme Structure | Seven-β-strand methyltransferase superfamily | [22] |
The conversion of inorganic arsenic to dimethylarsinate follows a well-characterized sequential pathway involving multiple enzymatic and non-enzymatic steps [3] [13]. The process begins with the reduction of pentavalent arsenate to trivalent arsenite, which occurs rapidly in biological systems [13]. Arsenite subsequently forms complexes with glutathione, generating arsenic triglutathione, which serves as the preferred substrate for AS3MT [18].
The methylation mechanism follows a completely ordered sequence where S-adenosylmethionine binds first to AS3MT, inducing conformational changes that facilitate arsenic binding [32]. The arsenic triglutathione complex then binds to the enzyme through three conserved cysteine residues [23]. The methyl group transfer occurs via nucleophilic attack by the arsenic lone pair electrons on the methyl group of S-adenosylmethionine [3].
Following the first methylation step, a transient pentavalent monomethylarsenic intermediate forms, which is immediately reduced back to the trivalent state by cysteine residues within the enzyme [3]. The monomethylarsonous acid product remains enzyme-bound and undergoes a second round of methylation to produce dimethylarsinous acid [32]. This trivalent dimethylated product represents the major soluble product released from the enzyme [3].
The final step involves non-enzymatic oxidation of dimethylarsinous acid to dimethylarsinate upon exposure to oxygen in urine [3] [4]. This oxidation process is pH-dependent and occurs readily under physiological conditions [4].
Table 2: Methylation Progression Steps from Inorganic Arsenic to Dimethylarsinate
Step | Process | Substrate | Product | Reference |
---|---|---|---|---|
1 | Arsenate reduction | As(V) | As(III) | [13] |
2 | Glutathione complex formation | As(III) | As(GS)₃ | [3] [18] |
3 | AS3MT binding | As(GS)₃ | As(GS)₃-AS3MT complex | [3] |
4 | First methylation | As(GS)₃-AS3MT complex | MAs(III) | [3] [32] |
5 | Intermediate formation | MAs(III) | MAs(III)-AS3MT complex | [32] |
6 | Second methylation | MAs(III)-AS3MT complex | DMAs(III) | [3] [32] |
7 | Product release | DMAs(III) | DMAs(III) (free) | [3] |
8 | Oxidation in urine | DMAs(III) | DMAs(V) (dimethylarsinate) | [3] [4] |
The formation of trivalent methylated metabolites represents a critical aspect of arsenic metabolism that significantly influences the biological activity of methylated arsenic species [5]. Monomethylarsonous acid and dimethylarsinous acid are the primary trivalent intermediates formed during the AS3MT-catalyzed methylation process [5] [32].
Monomethylarsonous acid forms as an enzyme-bound intermediate following the first methylation step [32]. This metabolite demonstrates higher genotoxicity compared to inorganic arsenic and exhibits enhanced ability to induce chromosomal aberrations in human lymphocytes [5]. The compound remains predominantly bound to AS3MT through cysteine coordination until it undergoes the second methylation reaction [32].
Dimethylarsinous acid represents the major trivalent product released from AS3MT and demonstrates the highest cytotoxicity among all arsenic metabolites [5]. This compound exhibits enhanced cellular uptake compared to pentavalent methylated species and demonstrates potent clastogenic activity in various cell systems [5]. The formation of dimethylarsinous acid glutathione conjugates occurs through both enzymatic and non-enzymatic pathways [19] [20].
Additional trivalent metabolites include arsenic triglutathione, which forms non-enzymatically when glutathione concentrations exceed 2 millimolar [18]. Monomethylarsonic diglutathione and dimethylarsinic glutathione represent unstable intermediates that readily hydrolyze and oxidize to their pentavalent counterparts when glutathione concentrations fall below 1 millimolar [18].
A recently identified metabolite, dimethylarsinothioyl glutathione, forms through the oxidation of dimethylarsinous acid in the presence of glutathione [19] [20]. This metabolite demonstrates stability across a wide pH range (3.0-7.4) but exhibits significantly lower toxicity due to limited cellular uptake [20].
Table 3: Trivalent Methylated Metabolite Formation and Properties
Metabolite | Formation Pathway | Stability | Toxicity Relative to iAs | Reference |
---|---|---|---|---|
Monomethylarsonous acid (MAs(III)) | First methylation of As(GS)₃ | Enzyme-bound intermediate | Higher (more genotoxic) | [5] [32] |
Dimethylarsinous acid (DMAs(III)) | Second methylation of MAs(III) | Major soluble product | Higher (most cytotoxic) | [5] [32] |
Arsenic triglutathione (ATG) | Non-enzymatic As(III) + GSH | Stable at GSH >2mM | Lower | [3] [18] |
Monomethylarsonic diglutathione (MADG) | Hydrolysis product of methylated intermediate | Unstable at GSH <1mM | Intermediate | [18] |
Dimethylarsinic glutathione (DMAG) | Methylation product of MADG | Unstable at GSH <1mM | Intermediate | [18] |
Dimethylarsinothioyl glutathione (DMMTA(V)(GS)) | Oxidation of DMAs(III) with GSH | Stable at pH 3.0-7.4 | Lower (limited uptake) | [19] [20] |
Substantial interindividual variations exist in arsenic methylation efficiency, with genetic polymorphisms representing the primary determinant of these differences [9] [25]. The AS3MT gene contains numerous single nucleotide polymorphisms that significantly influence methylation capacity and the urinary metabolite profile [8] [9].
Two polymorphisms demonstrate consistent effects across diverse populations: rs3740393 and rs11191439 [9] [11]. Individuals carrying minor alleles for rs3740393 exhibit approximately 50% lower urinary monomethylarsonic acid percentages and correspondingly higher dimethylarsinate percentages compared to wild-type homozygotes [9]. The rs11191439 polymorphism demonstrates similar effects on methylation efficiency across multiple population groups [11].
Gender differences significantly influence arsenic methylation, with women demonstrating 10-20% higher methylation efficiency compared to men [25] [29]. This difference becomes more pronounced during pregnancy, when enhanced methylation capacity has been consistently observed [29]. Age represents another important factor, with children demonstrating significantly lower methylation efficiency compared to adults [25].
Ethnicity contributes to population-specific methylation patterns, with indigenous populations often exhibiting unique polymorphism frequencies and corresponding methylation profiles [9]. Studies in northern Argentina revealed indigenous women with unusually low monomethylarsonic acid percentages (5.7% for variant homozygotes versus 15.5% for wild-type) and correspondingly high dimethylarsinate percentages [9].
Nutritional factors also influence methylation efficiency [36]. Folate status demonstrates a positive correlation with dimethylarsinate percentage (r=0.14, p=0.02) and a negative correlation with monomethylarsonic acid percentage [36]. Homocysteine levels show inverse relationships with methylation efficiency, reflecting the interconnection between one-carbon metabolism and arsenic methylation [36].
Lifestyle factors including smoking significantly reduce arsenic methylation capacity [29]. The magnitude of these variations can result in up to 50% differences in methylation efficiency between individuals, substantially influencing arsenic toxicokinetics and potential health outcomes [25].
Table 4: Factors Contributing to Interindividual Variations in Methylation Efficiency
Factor | Effect on Methylation | Magnitude of Effect | Reference |
---|---|---|---|
Genetic polymorphisms | Variable | Up to 50% variation | [9] [25] |
AS3MT rs3740393 | Increased DMA%, Decreased MMA% | ~50% reduction in MMA% | [9] [11] |
AS3MT rs11191439 | Increased DMA%, Decreased MMA% | Consistent across populations | [11] |
Gender differences | Women > Men | 10-20% difference | [25] [29] |
Age effects | Adults > Children | Significant in children | [25] |
Pregnancy status | Enhanced in pregnancy | Enhanced during pregnancy | [29] |
Ethnicity | Population-specific patterns | Variable by population | [9] [25] |
Folate status | Positive correlation with DMA% | Moderate correlation (r=0.14) | [36] |
Smoking status | Reduced methylation capacity | Reduced efficiency | [29] |
Arsenic methylation demonstrates a paradoxical dual role, functioning simultaneously as both a detoxification and activation pathway [12] [13]. The detoxification aspect primarily manifests through enhanced urinary excretion and reduced tissue retention [13]. Dimethylarsinate clears from the body approximately 10-fold faster than inorganic arsenic, significantly reducing long-term arsenic burden [13].
The methylation process facilitates arsenic elimination by converting inorganic arsenic into more readily excretable forms [12]. Dimethylarsinate demonstrates lower affinity for cellular targets compared to inorganic arsenic, reducing the potential for long-term tissue accumulation [13]. This enhanced clearance provides substantial protection against chronic arsenic toxicity [12].
However, the activation aspect of methylation involves the formation of highly toxic trivalent intermediates [5] [12]. Monomethylarsonous acid and dimethylarsinous acid demonstrate significantly higher acute toxicity compared to inorganic arsenic [5]. These trivalent metabolites exhibit enhanced genotoxicity, increased chromosomal aberration induction, and greater cytotoxic potency [5].
The temporal dynamics of methylation create a complex toxicological profile [12]. During active methylation, cells experience transient exposure to highly toxic trivalent intermediates [5]. However, the rapid progression through the methylation pathway and subsequent excretion of the less toxic pentavalent products generally results in net detoxification [12] [13].
Recent research indicates that the balance between detoxification and activation depends on methylation efficiency [8]. Individuals with efficient methylation rapidly convert toxic intermediates to excretable products, minimizing exposure to trivalent metabolites [8]. Conversely, individuals with impaired methylation may experience prolonged exposure to toxic intermediates [8].
The cellular context also influences the detoxification-activation balance [16]. While methylated arsenicals can bind to cellular proteins, their ability to induce specific biological responses varies significantly [16]. The formation of glutathione conjugates may provide additional protection against the toxic effects of trivalent metabolites [19] [20].
Table 5: Arsenic Methylation in Detoxification and Activation Pathways
Aspect | Detoxification Role | Activation Role | Net Effect | Reference |
---|---|---|---|---|
Detoxification Mechanism | Increased urinary excretion | Formation of toxic intermediates | Overall beneficial | [12] [13] |
Activation Mechanism | Reduced tissue retention | Enhanced cellular uptake | Transient risk | [5] [12] |
Clearance Enhancement | 10-fold faster clearance of DMA | Transient accumulation of MAs(III)/DMAs(III) | Positive for elimination | [13] |
Toxicity Enhancement | Lower affinity for cellular targets | Higher acute toxicity of trivalent forms | Negative during metabolism | [5] |
Genotoxicity | Reduced DNA binding | Increased chromosomal aberrations | Context-dependent | [5] |
Carcinogenicity | Lower long-term exposure | Potential for DNA damage | Generally protective | [12] |
Cellular Targets | Reduced protein binding | Enhanced protein interactions | Mixed effects | [5] [16] |
Overall Balance | Beneficial for elimination | Risk from intermediate metabolites | Detoxification predominates | [12] [13] |